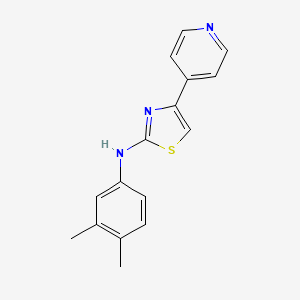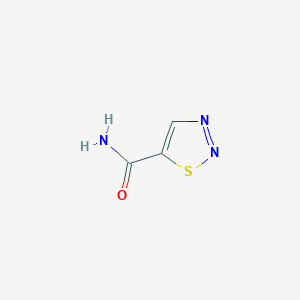![molecular formula C15H11N3 B7518289 4-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7518289.png)
4-[(4-Cyanoanilino)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Cyanoanilino)methyl]benzonitrile, also known as AG1478, is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the activity of epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in numerous cellular processes, including cell proliferation, differentiation, and survival. AG1478 has been shown to be a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in various biological processes.
Mecanismo De Acción
4-[(4-Cyanoanilino)methyl]benzonitrile acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor, preventing the binding of ATP and subsequent activation of the receptor. This results in the inhibition of downstream signaling pathways that are activated by EGFR, leading to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In wound healing and tissue regeneration, this compound has been shown to inhibit the migration and proliferation of cells involved in the healing process. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in response to injury or disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(4-Cyanoanilino)methyl]benzonitrile in lab experiments is its potency and selectivity for EGFR. This allows for more specific and targeted inhibition of EGFR activity, reducing the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over extended periods of time.
Direcciones Futuras
There are a number of future directions for research involving 4-[(4-Cyanoanilino)methyl]benzonitrile. One area of interest is the development of new EGFR inhibitors with improved potency and selectivity. Another area of interest is the use of EGFR inhibitors in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, there is interest in investigating the role of EGFR in other diseases, such as autoimmune disorders and infectious diseases.
Métodos De Síntesis
4-[(4-Cyanoanilino)methyl]benzonitrile can be synthesized using a multi-step synthetic route, starting from 4-cyanobenzyl chloride and 4-aminobenzonitrile. The first step involves the reaction of 4-cyanobenzyl chloride with sodium azide to form 4-azidobenzyl chloride, which is then reacted with 4-aminobenzonitrile in the presence of a copper catalyst to form this compound.
Aplicaciones Científicas De Investigación
4-[(4-Cyanoanilino)methyl]benzonitrile has been used in numerous scientific studies to investigate the role of EGFR in various biological processes. For example, it has been used to study the effect of EGFR inhibition on cancer cell proliferation and survival, as well as the role of EGFR in wound healing and tissue regeneration. This compound has also been used in studies investigating the role of EGFR in the development of various diseases, including Alzheimer's disease and cardiovascular disease.
Propiedades
IUPAC Name |
4-[(4-cyanoanilino)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c16-9-12-1-3-14(4-2-12)11-18-15-7-5-13(10-17)6-8-15/h1-8,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHWQJOYCWCPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)


![6-chloro-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4,5-diamine](/img/structure/B7518239.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7518243.png)
![4-[(4-Methylbenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518248.png)
![1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7518256.png)
![4-[(2-Chlorobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518260.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518275.png)

![[4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7518302.png)
![3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7518305.png)